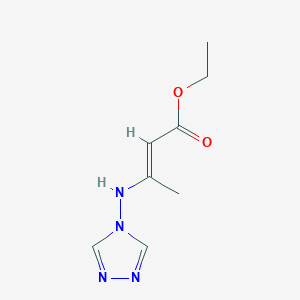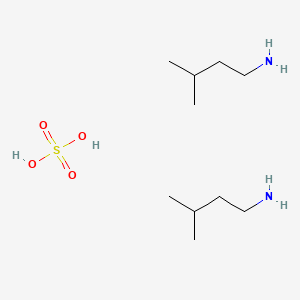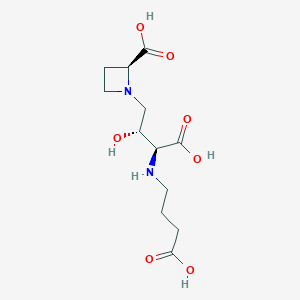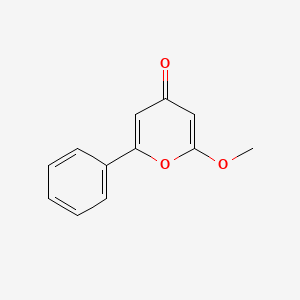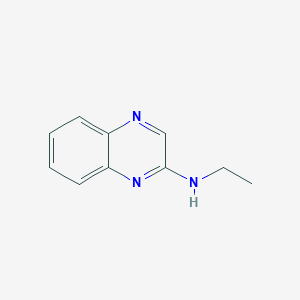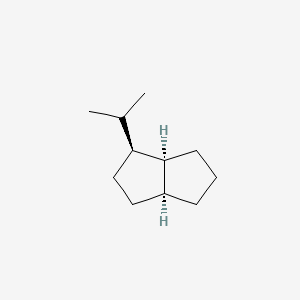
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene is a complex organic compound with a unique structure It is a derivative of pentalene, a bicyclic hydrocarbon, and features a propan-2-yl group attached to the octahydropentalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene typically involves multiple steps, starting from simpler organic molecules One common approach is the hydrogenation of a pentalene derivative under specific conditions to achieve the octahydro form
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium or platinum to facilitate the hydrogenation of pentalene derivatives. The alkylation step can be scaled up using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, or using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts, lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (e.g., NaOH, NH₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Halogenated derivatives, substituted hydrocarbons
Applications De Recherche Scientifique
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,3aS,6aS)-Octahydro-pentalen-1-ylamine: A related compound with an amine group instead of a propan-2-yl group.
(1S,3aS,6aS)-1,3A,6A-TRIMETHYL-1-[(2E)-3-(TRIMETHYLSILYL)-2-PROPENYL]HEXAHYDRO-2(1H)-PENTALENONE: Another derivative with different substituents.
Uniqueness
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene is unique due to its specific structural configuration and the presence of the propan-2-yl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C11H20 |
|---|---|
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
(1S,3aS,6aS)-1-propan-2-yl-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C11H20/c1-8(2)10-7-6-9-4-3-5-11(9)10/h8-11H,3-7H2,1-2H3/t9-,10-,11-/m0/s1 |
Clé InChI |
PDMWSCYSSRACKZ-DCAQKATOSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC[C@H]2[C@@H]1CCC2 |
SMILES canonique |
CC(C)C1CCC2C1CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


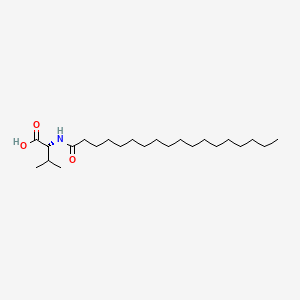
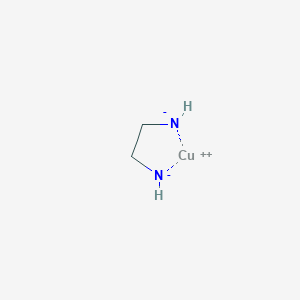
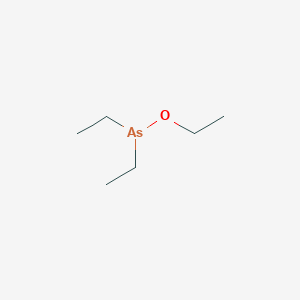
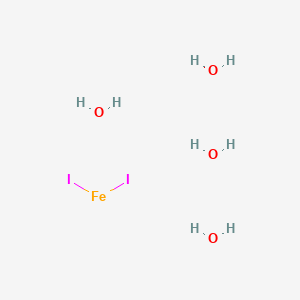
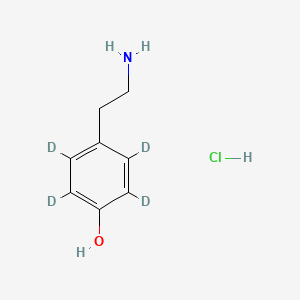

![6-[[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]amino]-1H-pyrimidin-2-one](/img/structure/B13828219.png)
